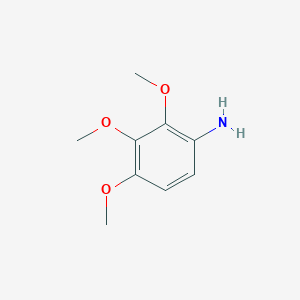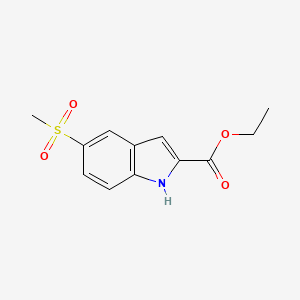![molecular formula C13H19NO B1356219 4-[(2-Methylphenoxy)methyl]piperidine CAS No. 63608-40-2](/img/structure/B1356219.png)
4-[(2-Methylphenoxy)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(2-Methylphenoxy)methyl]piperidine” is a chemical compound with the CAS Number: 614731-14-5 . Its IUPAC name is 4-[(2-methylphenoxy)methyl]piperidine hydrochloride . The molecular weight of this compound is 241.76 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “4-[(2-Methylphenoxy)methyl]piperidine” can be represented by the InChI code: 1S/C13H19NO.ClH/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H .Physical And Chemical Properties Analysis
The molecular weight of “4-[(2-Methylphenoxy)methyl]piperidine” is 241.76 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Sigma-1 Receptor Probes
- Halogenated Piperidines for Sigma Receptor Imaging : Halogenated 4-(phenoxymethyl)piperidines, including variants of 4-[(2-Methylphenoxy)methyl]piperidine, have been studied as potential sigma receptor ligands. One such compound, labeled with iodine-123, showed high uptake and retention in the brain and other organs, indicating its potential as a probe for in vivo tomographic studies of sigma receptors (Waterhouse et al., 1997).
NMDA Receptor Antagonists
- Neuroprotective Agents : A compound structurally related to 4-[(2-Methylphenoxy)methyl]piperidine, 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, has been identified as a potent NR1/2B NMDA receptor antagonist with potential for neuroprotection (Zhou et al., 1999).
Molecular Structure Analysis
- Crystal and Molecular Structure Studies : Research into compounds like (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate, which share a structural similarity to 4-[(2-Methylphenoxy)methyl]piperidine, reveals insights into molecular structures stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).
Antimycobacterial Agents
- Antimycobacterial Spiro-Piperidin-4-Ones : Research into spiro-piperidin-4-ones, which are structurally related to 4-[(2-Methylphenoxy)methyl]piperidine, shows promising in vitro and in vivo activity against various strains of Mycobacterium tuberculosis (Kumar et al., 2008).
Corrosion Inhibition
- Corrosion Inhibition of Iron : Piperidine derivatives, including those related to 4-[(2-Methylphenoxy)methyl]piperidine, have been studied for their efficacy in preventing iron corrosion, showing significant potential in this area (Kaya et al., 2016).
Antidepressant Agents
- Potential Antidepressant Agents : Derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine, structurally similar to 4-[(2-Methylphenoxy)methyl]piperidine, have shown potential as antidepressant agents in both in vivo and in vitro tests (Balsamo et al., 1987).
Safety And Hazards
Zukünftige Richtungen
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[(2-Methylphenoxy)methyl]piperidine”, is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
4-[(2-methylphenoxy)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLZQVJPOZTGMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589435 |
Source


|
| Record name | 4-[(2-Methylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylphenoxy)methyl]piperidine | |
CAS RN |
63608-40-2 |
Source


|
| Record name | 4-[(2-Methylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)
![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)





